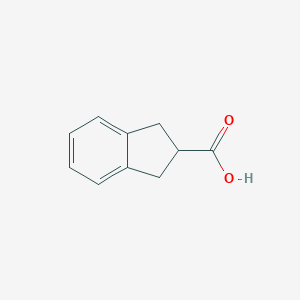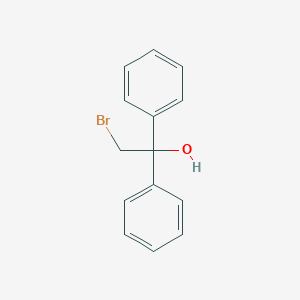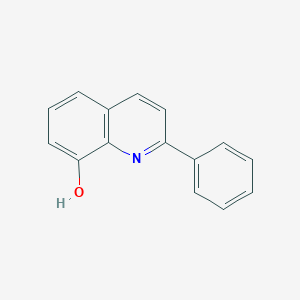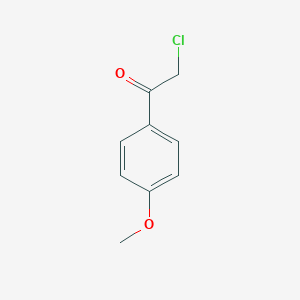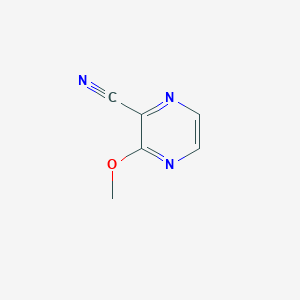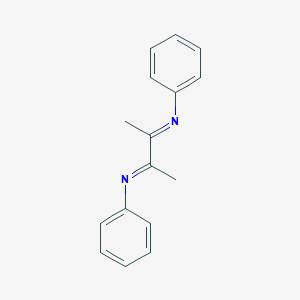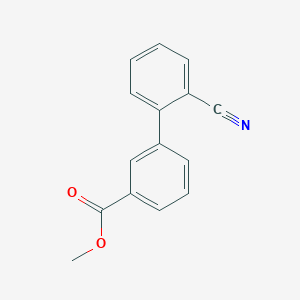
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridazine and has a unique chemical structure that makes it a promising candidate for drug development and other applications.
Mécanisme D'action
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways that are involved in disease progression. Further research is needed to fully elucidate the mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. These effects make it a promising candidate for drug development and other applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is its unique chemical structure, which makes it a versatile compound for various applications. However, one limitation is its potential toxicity, which requires careful handling and testing in lab experiments.
Orientations Futures
There are several future directions for research on 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline, including:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in drug development and other fields.
2. Exploration of the potential applications of this compound in materials science, such as in the development of new sensors or catalysts.
3. Investigation of the potential side effects and toxicity of this compound to ensure its safety for use in various applications.
4. Development of new synthetic methods for this compound to improve yield and purity.
5. Exploration of the potential applications of this compound in agriculture, such as in the development of new pesticides or herbicides.
In conclusion, 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is a promising compound for various applications, including drug development, materials science, and agriculture. Further research is needed to fully understand its potential and limitations and to explore new applications in different fields.
Méthodes De Synthèse
The synthesis of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline involves several steps, including the reaction of 3,6-dichloropyridazine with sodium sulfide and aniline. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Propriétés
Numéro CAS |
10344-41-9 |
|---|---|
Nom du produit |
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline |
Formule moléculaire |
C10H7Cl2N3S |
Poids moléculaire |
272.15 g/mol |
Nom IUPAC |
2-(3,6-dichloropyridazin-4-yl)sulfanylaniline |
InChI |
InChI=1S/C10H7Cl2N3S/c11-9-5-8(10(12)15-14-9)16-7-4-2-1-3-6(7)13/h1-5H,13H2 |
Clé InChI |
MHBYRKMAOVBKEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)SC2=CC(=NN=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)N)SC2=CC(=NN=C2Cl)Cl |
Autres numéros CAS |
10344-41-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
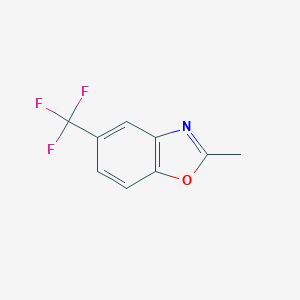
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
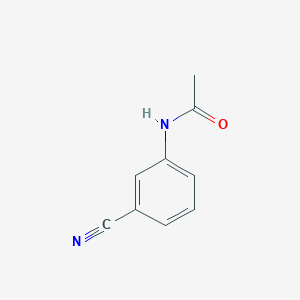
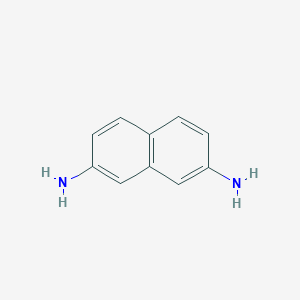
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
